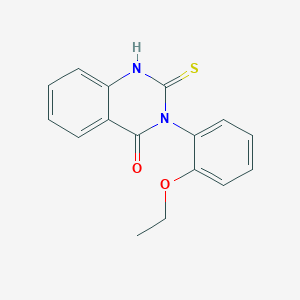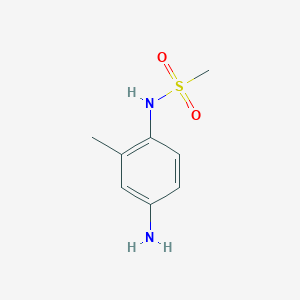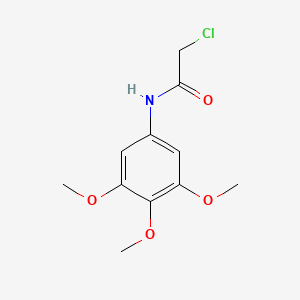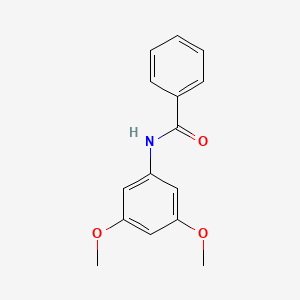![molecular formula C25H18O B1621438 1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one CAS No. 65962-35-8](/img/structure/B1621438.png)
1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities and photophysical properties. Chalcones are characterized by the presence of a 1,3-diaryl-2-propen-1-one skeleton, which imparts unique electronic and structural properties to the molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between naphthaldehyde and 4-phenylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, quinones, and other oxidized derivatives.
Reduction: Saturated ketones, alcohols, and hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), sensors, and fluorescent dyes.
Wirkmechanismus
The mechanism of action of 1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one is primarily based on its ability to undergo intramolecular charge transfer (ICT). This property allows the compound to interact with various molecular targets, including enzymes and receptors. The ICT state is influenced by the substituent effect, solvent polarity, and temperature, which can modulate the compound’s photophysical properties and biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Dimethylaminophenyl)-1-(naphthalen-1-yl)prop-2-en-1-one
- 1-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one
- 1-(4-Aminophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one
Uniqueness
1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one is unique due to its specific structural arrangement, which imparts distinct electronic properties and reactivity. The presence of both naphthalene and biphenyl moieties enhances its potential for diverse applications in photophysics and biological research .
Eigenschaften
CAS-Nummer |
65962-35-8 |
|---|---|
Molekularformel |
C25H18O |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H18O/c26-25(18-17-22-11-6-10-21-9-4-5-12-24(21)22)23-15-13-20(14-16-23)19-7-2-1-3-8-19/h1-18H |
InChI-Schlüssel |
ZFZAYVVVWCCISH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine](/img/structure/B1621361.png)
![1-(3,4-Dichlorophenyl)-3-[3-(dimethylamino)phenyl]urea](/img/structure/B1621362.png)
![2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1621364.png)
![(2E)-2-[(2-nitrophenyl)methylidene]-3H-inden-1-one](/img/structure/B1621366.png)







